1-Methylbutyl acetate
Description
Nomenclature and Isomeric Considerations of Pentyl Acetates
The chemical formula C7H14O2 represents numerous structural isomers, including a variety of pentyl acetates. bellff.comnadiaberenstein.com Understanding the specific nomenclature and distinguishing between these isomers is crucial for accurate scientific communication and application.
IUPAC and Common Synonyms (e.g., pentan-2-yl acetate (B1210297), sec-Amyl acetate, 2-Pentyl acetate)
The compound 1-methylbutyl acetate is systematically named pentan-2-yl acetate according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Current time information in New York, NY, US.nih.govmdpi.com This name precisely describes its structure: an acetate group attached to the second carbon of a pentane (B18724) chain.
However, it is also widely known by several common synonyms which are frequently encountered in commercial and research contexts. These include:
sec-Amyl acetate : This name uses the older "amyl" prefix for a five-carbon chain and the "sec-" prefix to denote that the acetate group is attached to a secondary carbon. Current time information in New York, NY, US.ialconsultants.comwikipedia.org
2-Pentyl acetate : A straightforward alternative that indicates the position of the acetate group on the pentyl chain. mdpi.comwikipedia.orgsigmaaldrich.com
2-Acetoxypentane : This synonym describes the molecule as a pentane chain substituted with an acetoxy group at the second position. nih.govbuymadeeasy.com
Interactive Table 1: Synonyms for this compound
| IUPAC Name | Common Synonyms |
|---|---|
| pentan-2-yl acetate | This compound, sec-Amyl acetate, 2-Pentyl acetate, 2-Acetoxypentane |
Distinction from Other C7H14O2 Isomers (e.g., Isoamyl Acetate/3-Methylbutyl Acetate, 2-Methylbutyl Acetate)
Clarity in nomenclature is essential to differentiate this compound from its other pentyl acetate isomers, which possess the same molecular formula (C7H14O2) but differ in the branching of the pentyl group or the position of the ester linkage. These structural differences result in distinct physical properties and applications.
Key isomers include:
Isoamyl Acetate (3-Methylbutyl Acetate) : This is perhaps the most well-known pentyl acetate isomer, famous for its strong banana or pear-like scent, leading to its common name "banana oil". haz-map.comwikipedia.orgthegoodscentscompany.com Its IUPAC name is 3-methylbutyl acetate, indicating the acetate group is attached to a butyl chain with a methyl group on the third carbon. atamanchemicals.comthegoodscentscompany.com
2-Methylbutyl Acetate : This isomer has a branched carbon chain where the acetate is attached to a primary carbon, but the chain itself is branched at the second carbon. psu.edunih.gov It also contributes to fruity aromas and is used in the flavor industry. thegoodscentscompany.comsigmaaldrich.com
n-Pentyl Acetate (1-Pentyl Acetate) : This is the straight-chain isomer, with the acetate group at the terminal position (carbon 1) of the pentane chain. wikipedia.orgsolubilityofthings.com It is also used as a solvent and flavoring agent. wikipedia.org
tert-Amyl Acetate (1,1-Dimethylpropyl Acetate) : In this isomer, the acetate is attached to a tertiary carbon. acgih.org
The structural variations among these isomers, particularly the branching of the alkyl chain, influence properties like boiling point, solubility, and odor profile, making precise identification critical.
Interactive Table 2: Comparison of Pentyl Acetate Isomers
| Common Name | IUPAC Name | CAS Number | Structure of Alkyl Group |
|---|---|---|---|
| sec-Amyl acetate | pentan-2-yl acetate | 626-38-0 | CH3CH(OOCCH3)CH2CH2CH3 |
| Isoamyl acetate | 3-Methylbutyl acetate | 123-92-2 | (CH3)2CHCH2CH2(OOCCH3) |
| 2-Methylbutyl acetate | 2-Methylbutyl acetate | 624-41-9 | CH3CH2CH(CH3)CH2(OOCCH3) |
| n-Amyl acetate | Pentyl acetate | 628-63-7 | CH3(CH2)4(OOCCH3) |
| tert-Amyl acetate | 1,1-Dimethylpropyl acetate | 625-16-1 | CH3CH2C(CH3)2(OOCCH3) |
Historical Context and Significance in Organic Chemistry
The synthesis of esters like this compound is fundamentally rooted in the work of Emil Fischer and Arthur Speier, who in 1895 first described the acid-catalyzed esterification of a carboxylic acid and an alcohol. mdpi.comwikipedia.org This reaction, now known as the Fischer-Speier esterification, remains the benchmark method for producing esters and is a cornerstone of organic chemistry education and industry. mdpi.comwikipedia.orged.gov
In the late 19th and early 20th centuries, the class of compounds known as amyl acetates gained commercial significance. They were among the first synthetic chemicals used as artificial flavorings, with mixtures often referred to as "pear oil" or "banana oil" due to their characteristic scents. nadiaberenstein.comwikipedia.org Beyond flavors, amyl acetates became crucial industrial solvents. Notably, they were used extensively in the burgeoning aircraft industry as a solvent for nitrocellulose lacquers, known as "aircraft dope," which were applied to fabric surfaces to make them stiff and airtight. wikipedia.org The production of this compound and its isomers relies on the esterification of the corresponding amyl alcohols (pentanols), which were historically obtained as byproducts from alcohol distillation (fusel oil). nadiaberenstein.com
Current Research Landscape and Emerging Applications
This compound continues to be relevant in modern chemical research and industry, with applications spanning from established uses to emerging fields.
Its primary role remains as a solvent and intermediate. It is used as a solvent for various materials, including nitrocellulose, cements, and printing compounds. nih.govhaz-map.com Its favorable solvency characteristics make it a component in lacquers, leather finishes, and other coatings. nih.gov
In contemporary research, this compound and its isomers are subjects of study in analytical chemistry. Methods using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been developed for its analysis and separation from complex mixtures. analytice.comresearchgate.net Such analytical work is crucial for quality control in the flavor and food industries. Research into the volatile organic compounds (VOCs) of fruits like apples and bananas has identified this compound and its isomers as naturally occurring components that contribute to their characteristic aroma profiles. nih.gov
Recent patent literature indicates its use as a chemical intermediate in the synthesis of more complex molecules. For example, Chinese patents describe its role as a reactant in the preparation of N,N'-diacetyl hydrazine (B178648) and as a critical intermediate for synthesizing malonylurea derivatives. google.com Furthermore, enzymatic synthesis of amyl acetate isomers using lipases is an active area of research, driven by the demand for "natural" flavor compounds and greener production methods. psu.edu This biotechnological approach offers a sustainable alternative to traditional chemical synthesis. researchgate.net
Ethical Considerations in this compound Research and Application
The research, production, and application of this compound, like all chemical compounds, are subject to important ethical considerations. While no specific ethical controversies are prominent for this particular compound, its use falls under the general ethical frameworks governing the chemical industry, particularly for solvents and flavorings. solventum.comsolventum.comfctemis.org
A primary ethical imperative is ensuring safety for workers, consumers, and the environment. solubilityofthings.comopcw.org This involves transparent communication about potential hazards, adherence to safety protocols for handling and disposal, and minimizing environmental release. fctemis.orgchemicalbook.com
In the context of its use as a flavoring agent, the push for sustainability and ethical sourcing is significant. bellff.comialconsultants.com This includes:
Responsible Sourcing : When derived from natural precursors, the raw materials should be sourced in a way that does not harm the environment or exploit labor. buymadeeasy.comiofi.orgtristarintermediates.org
Green Chemistry : The chemical industry is increasingly focused on adopting "green" principles to reduce its environmental footprint. solubilityofthings.combasf.com For this compound, this involves developing more efficient syntheses, using less hazardous reagents, and exploring bio-based production routes like enzymatic catalysis to conserve fossil resources and reduce waste. psu.edubasf.com
Transparency : Companies have an ethical obligation to be transparent about the ingredients in their products and their commitment to sustainable practices. iofi.orgiff.complanettogether.com The International Fragrance Association (IFRA) and the International Organization of the Flavor Industry (IOFI) have established a sustainability charter to guide the industry toward these goals. iofi.org
These principles guide the responsible innovation and application of chemicals like this compound, aiming to balance industrial utility with social and environmental stewardship. agchemigroup.euclariant.com
Structure
3D Structure
Properties
IUPAC Name |
pentan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-5-6(2)9-7(3)8/h6H,4-5H2,1-3H3 | |
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InChI Key |
GQKZRWSUJHVIPE-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OC(=O)C | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2, Array | |
| Record name | SEC-AMYL ACETATE | |
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| Record name | sec-AMYL ACETATE | |
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DSSTOX Substance ID |
DTXSID8052306 | |
| Record name | 2-Pentanyl acetate | |
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Molecular Weight |
130.18 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sec-amyl acetate is a colorless to yellow watery liquid with a weak odor of bananas. Floats on water. Produces irritating vapor. (USCG, 1999), Colorless liquid with a mild odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless to slightly yellow liquid; herbaceous odour, Colorless liquid with a mild odor. | |
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| Record name | sec-Amyl acetate | |
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| Record name | 2-Pentyl acetate | |
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| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
271.4 °F at 760 mmHg (USCG, 1999), 130-131 °C, 121 °C, 271 °F, 249 °F | |
| Record name | SEC-AMYL ACETATE | |
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| Record name | 2-PENTYL ACETATE | |
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| Record name | SEC-AMYL ACETATE | |
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| Record name | sec-Amyl acetate | |
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Flash Point |
89 °F (USCG, 1999), 32 °C, 32 °C (89 °F) closed cup, 32 °C c.c., 89 °F | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Solubility |
Slight (NIOSH, 2023), 0.2 g/100 g water at 20 °C, Sol in alcohol, ether, In water, 1700 ppm at 25 °C, Solubility in water: poor, insoluble in water; partially soluble in heptane and triacetin, partially soluble (in ethanol), Slight | |
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| Record name | 2-Pentyl acetate | |
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| Record name | sec-Amyl acetate | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0032.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.861 to 0.866 at 68 °F (USCG, 1999), 0.862 to 0.866 at 20 °C/20 °C, Relative density (water = 1): 0.86, 0.862-0.866, 0.87 | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1078/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | SEC-AMYL ACETATE | |
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| Record name | sec-Amyl acetate | |
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Vapor Density |
4.5 (Air= 1), Relative vapor density (air = 1): 4.5 | |
| Record name | 2-PENTYL ACETATE | |
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| Record name | sec-AMYL ACETATE | |
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Vapor Pressure |
7 mmHg (NIOSH, 2023), 9.78 [mmHg], 7 torr at 20 °C, Vapor pressure, kPa at 20 °C: 0.93, 7 mmHg | |
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| Record name | sec-Amyl acetate | |
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| Record name | sec-AMYL ACETATE | |
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| Record name | SEC-AMYL ACETATE | |
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| Record name | sec-Amyl acetate | |
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Color/Form |
Colorless liquid | |
CAS No. |
626-38-0, 53496-15-4 | |
| Record name | SEC-AMYL ACETATE | |
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| Record name | 2-Pentyl acetate | |
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| Record name | 2-Pentyl acetate | |
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| Record name | Acetic acid, sec-pentyl ester | |
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| Record name | 1-methylbutyl acetate | |
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| Record name | 2-PENTYL ACETATE | |
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| Record name | 2-PENTYL ACETATE | |
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| Record name | (±)-2-Pentanol acetate | |
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| Record name | sec-AMYL ACETATE | |
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| Record name | Acetic acid, 2-pentyl ester | |
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Melting Point |
-95.44 °F (USCG, 1999), -78.5 °C, -148 °C, -95.44 °F, -109 °F | |
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| Record name | sec-AMYL ACETATE | |
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Synthetic Methodologies and Reaction Mechanisms of 1 Methylbutyl Acetate
Esterification Pathways for 1-Methylbutyl Acetate (B1210297)
Fischer Esterification
Fischer-Speier esterification stands as a cornerstone of organic synthesis, providing a direct and versatile method for the production of esters. wikipedia.org This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol, in this case, acetic acid and 2-pentanol (B3026449), to yield 1-methylbutyl acetate and water. wikipedia.org The reversible nature of this equilibrium-driven process necessitates strategic approaches to maximize product yield. wikipedia.orgmasterorganicchemistry.com
The synthesis of this compound via Fischer esterification is typically conducted by refluxing a mixture of 2-pentanol and an excess of acetic acid in the presence of a strong acid catalyst. bartleby.comchegg.com The use of excess acetic acid serves to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. chegg.com Common catalysts for this transformation include mineral acids such as sulfuric acid. bartleby.com The reaction is typically carried out for several hours at elevated temperatures to achieve a satisfactory conversion. wikipedia.org Following the reaction, a work-up procedure involving neutralization and extraction is necessary to isolate and purify the this compound product. chegg.com
The kinetics of Fischer esterification are crucial for optimizing reaction conditions and reactor design. The reaction is reversible, and achieving high conversions requires an understanding of the equilibrium constant (K). masterorganicchemistry.com While specific kinetic data for the esterification of 2-pentanol with acetic acid is not extensively reported, studies on similar systems, such as the esterification of acetic acid with n-butanol, have been modeled using pseudo-homogeneous kinetics. researchgate.net
The equilibrium constant for the esterification of ethanol (B145695) and acetic acid has been a subject of study to illustrate the principles of chemical equilibrium. For the reaction to proceed favorably, the water produced must be removed, or one of the reactants must be used in excess. masterorganicchemistry.com The equilibrium of the reaction can be shifted to the right by increasing the concentration of either the alcohol or the carboxylic acid. chegg.com
Table 1: Factors Influencing Reaction Kinetics and Equilibrium in Fischer Esterification
| Factor | Effect on Reaction Rate | Effect on Equilibrium Position |
| Temperature | Increases reaction rate. | Generally has a minor effect on the equilibrium constant for esterification, which is often slightly exothermic. |
| Catalyst Concentration | Increases reaction rate. | Does not affect the equilibrium constant but allows equilibrium to be reached faster. |
| Reactant Concentration | Increasing the concentration of either reactant increases the forward reaction rate. | Using an excess of one reactant shifts the equilibrium towards the products. |
| Product Removal | - | Removing water as it is formed shifts the equilibrium towards the products, increasing the yield of the ester. |
This table provides a generalized overview of the factors affecting Fischer esterification reactions.
The choice of acid catalyst significantly impacts the efficiency of the Fischer esterification. While sulfuric acid is a commonly employed and effective catalyst, alternative catalysts have been explored to mitigate issues such as side reactions and corrosion. uctm.edu p-Toluenesulfonic acid (TsOH) is another widely used homogeneous catalyst that is often considered milder and easier to handle as it is a solid. wikipedia.orgreddit.com It is also more soluble in organic solvents compared to sulfuric acid. stackexchange.com In some applications, p-toluenesulfonic acid has been shown to be a more active catalyst than sulfuric acid. semanticscholar.org
In the pursuit of more environmentally benign processes, heterogeneous solid acid catalysts have gained considerable attention. These catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated metal oxides, offer advantages in terms of easy separation from the reaction mixture, reusability, and reduced corrosivity. usu.ac.idiscre.org The catalytic activity of these materials is influenced by factors such as their acidity, surface area, and pore structure. iscre.org
Table 2: Comparison of Common Acid Catalysts in Esterification
| Catalyst | Type | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous | High catalytic activity, low cost. | Corrosive, difficult to separate from the product, can cause side reactions (e.g., dehydration of alcohols). doubtnut.com |
| p-Toluenesulfonic Acid (TsOH) | Homogeneous | Solid, easier to handle, often results in cleaner reactions. reddit.comstackexchange.com | Can be more expensive than sulfuric acid. |
| Ion-Exchange Resins | Heterogeneous | Easily separable, reusable, non-corrosive. usu.ac.idiscre.org | Can have lower activity than homogeneous catalysts, potential for thermal degradation. |
| Zeolites | Heterogeneous | Shape selectivity, high thermal stability. usu.ac.id | Can be susceptible to deactivation by coking. |
This table presents a general comparison of catalysts used in esterification reactions.
The mechanism of Fischer esterification is a well-established example of nucleophilic acyl substitution. masterorganicchemistry.com The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. organic-chemistry.org
The key steps of the mechanism are as follows:
Protonation of the carbonyl group: The acid catalyst donates a proton to the carbonyl oxygen of acetic acid, forming a resonance-stabilized cation. youtube.com
Nucleophilic attack: The lone pair of electrons on the oxygen atom of 2-pentanol attacks the electrophilic carbonyl carbon. organic-chemistry.org
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. organic-chemistry.org
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com
Each step in this mechanism is reversible, underscoring the importance of equilibrium control to achieve a high yield of the desired ester. masterorganicchemistry.com
Green Chemistry Approaches to this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly chemical processes. rsc.org In the context of this compound synthesis, green chemistry principles are being applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key approaches include the use of biocatalysts and solid acid catalysts.
Enzymatic esterification, employing lipases as catalysts, represents a prominent green alternative to traditional acid catalysis. mdpi.com Lipases are highly selective enzymes that can catalyze the esterification of alcohols and carboxylic acids under mild reaction conditions, often at room temperature and neutral pH. ulpgc.es This approach avoids the use of corrosive acids and the formation of byproducts associated with high temperatures. mdpi.com The synthesis of various pentyl esters, including pentyl acetate, has been successfully demonstrated using immobilized lipases, which allows for easy recovery and reuse of the biocatalyst. mdpi.comulpgc.es The reaction mechanism for lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism, involving the formation of an acyl-enzyme intermediate. mdpi.com
Enzymatic Synthesis of Pentyl Acetates
Biocatalysis, particularly using enzymes like lipases, offers a highly selective and mild alternative to conventional chemical methods for ester synthesis. This approach is central to producing "natural" flavor compounds.
Lipases are versatile enzymes that effectively catalyze esterification reactions under mild conditions. researchgate.net The enzymatic synthesis of pentyl acetate from pentan-1-ol and acetic acid has been studied using the commercial immobilized lipase (B570770) Lipozyme® 435. researchgate.net This biocatalytic method is favored for its high selectivity and environmental friendliness. usm.mynih.gov The reaction mechanism for lipase-catalyzed esterification is generally described as a Ping-Pong Bi-Bi mechanism, which involves the formation of two tetrahedral intermediates. researchgate.net This process can be applied to a wide variety of alcohols and acids to produce specific esters. researchgate.net For instance, Novozym 435, a similar immobilized lipase, has been used to catalyze the synthesis of isoamyl acetate from isoamyl alcohol and acetic anhydride. researchgate.net
The efficiency of lipase-catalyzed esterification is highly dependent on various reaction parameters. Optimizing these conditions is crucial for maximizing product yield.
Substrate Concentration: In the synthesis of isoamyl acetate, increasing the substrate (acid) concentration can lead to a decrease in conversion, potentially due to inhibition or a drop in the pH of the enzyme's microenvironment. researchgate.netnih.gov For the synthesis of butyl acetate, higher concentrations of either the alcohol or the acid were found to inhibit the reaction rate. researchgate.net
Molar Ratio: Adjusting the molar ratio of alcohol to acid can significantly impact the reaction. For isoamyl acetate synthesis, using an excess of the alcohol resulted in higher conversions in a shorter time. nih.gov A study on pentyl nonanoate synthesis found an optimal molar ratio of 1:9 (acid:alcohol) in a solvent-free system. researchgate.net
Temperature: Temperature affects both the reaction rate and enzyme stability. For the synthesis of neryl acetate, the optimal reaction temperature for an immobilized lipase was found to be 50 °C. nih.gov For citronellyl acetate, the ideal temperature was 40 °C. bibliotekanauki.pl
Table 2: Effect of Reaction Parameters on Enzymatic Ester Synthesis
| Ester Synthesized | Parameter | Condition | Outcome | Source |
| Isoamyl Acetate | Molar Ratio (Alcohol/Acid) | Increased excess of alcohol | Higher conversion in shorter duration | nih.gov |
| Pentyl Nonanoate | Temperature | 45 °C | Maximum yield (86.08%) | researchgate.net |
| Neryl Acetate | Temperature | 50 °C | Optimal initial reaction rate and yield | nih.gov |
| Butyl Acetate | Substrate Concentration | High concentration of acid or alcohol | Inhibition of reaction rate | researchgate.net |
Biocatalytic Mechanisms and Stereoselectivity
The synthesis of esters like this compound through biocatalysis, particularly using enzymes such as lipases, is an area of growing interest due to the demand for "natural" flavor compounds and greener production methods . These enzymatic reactions are noted for their high efficiency and selectivity under mild conditions mdpi.com.
Biocatalytic synthesis typically involves the esterification of an alcohol (2-pentanol) with an acyl donor. Lipases are commonly employed biocatalysts that can facilitate this reaction. The mechanism often involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to produce the target ester.
A key advantage of enzymatic reactions is their stereoselectivity, the ability to preferentially produce one stereoisomer over another mdpi.com. In the context of this compound, which has a chiral center at the C2 position of the pentyl group, a stereoselective enzyme can produce either the (R)- or (S)-enantiomer in high purity. For instance, studies on similar chiral alcohols have demonstrated that different lipases can yield products with high enantiomeric excess. While specific research on this compound is detailed in broader studies of flavor esters, the principles of enantioselective synthesis are well-established. For example, filamentous fungi are screened for lipase activity and their ability to perform enantioselective hydrolysis of racemic flavour esters, a process that can be reversed for synthesis mdpi.com.
| Temperature | Reaction temperature affects enzyme stability and activity. | Optimal temperature maximizes both conversion and enantioselectivity. |
Alternative Synthetic Routes
Beyond direct esterification with acetic acid, alternative methods provide versatile options for synthesizing this compound.
Transesterification is a process where the alcohol group of an ester is exchanged with another alcohol. To synthesize this compound, 2-pentanol can be reacted with another acetate ester, such as methyl acetate or ethyl acetate, in the presence of a catalyst organic-chemistry.orgijiet.com. The reaction equilibrium can be shifted toward the product by removing the byproduct alcohol (e.g., methanol or ethanol) ijiet.com.
The general reaction is: CH₃COOR' + CH₃CH(OH)CH₂CH₂CH₃ ⇌ CH₃COOCH(CH₃)CH₂CH₂CH₃ + R'OH (where R' is a simple alkyl group like methyl or ethyl)
This method is attractive in industrial settings, especially when a byproduct ester like methyl acetate is readily available ijiet.comgoogle.com. Acidic ion-exchange resins, such as Amberlyst 15, are often used as heterogeneous catalysts, facilitating easier separation from the reaction mixture ijiet.comresearchgate.netub.edu.
Using more reactive acetylating agents can significantly improve reaction rates and yields compared to using acetic acid.
Acetic Anhydride: This agent reacts with 2-pentanol to form this compound and acetic acid as a byproduct. The reaction is generally faster and more complete than direct esterification. Research on the enzymatic synthesis of the similar compound isoamyl acetate showed that employing acetic anhydride instead of acetic acid resulted in a two-fold increase in product yields nih.gov.
Vinyl Acetate: This is another effective acyl donor. In a reaction often catalyzed by lipases, vinyl acetate acetylates the alcohol. The byproduct, vinyl alcohol, quickly tautomerizes to acetaldehyde, an unstable compound. This irreversible step drives the reaction to completion, resulting in high conversion rates.
Table 2: Comparison of Acetylating Agents for this compound Synthesis
| Acetylating Agent | Byproduct | Advantages | Considerations |
|---|---|---|---|
| Acetic Acid | Water | Low cost, readily available. | Reversible reaction (Fisher Esterification), may require excess reactant or water removal. thermofisher.com |
| Acetic Anhydride | Acetic Acid | Higher reactivity, often leads to higher yields. nih.gov | More expensive than acetic acid. |
| Vinyl Acetate | Acetaldehyde | Irreversible reaction drives high conversion. | Byproduct can sometimes inhibit enzyme activity. |
Degradation and Reactivity Mechanisms
Understanding the degradation pathways of this compound is crucial for assessing its environmental fate.
Hydrolysis in Aqueous Environments
In the presence of water, this compound can undergo hydrolysis. This reaction is the reverse of esterification and results in the formation of 2-pentanol and acetic acid chemicalbook.comguidechem.com. The process is typically slow but can be accelerated by the presence of acids or bases, which act as catalysts chemicalbook.com.
CH₃COOCH(CH₃)CH₂CH₂CH₃ + H₂O ⇌ CH₃CH(OH)CH₂CH₂CH₃ + CH₃COOH
This reactivity is a general characteristic of esters chemicalbook.com. The relatively low water solubility of this compound (2.2 g/L at 25 °C) influences the rate of hydrolysis in environmental systems chemicalbook.comchemicalbook.com.
Atmospheric Degradation Pathways
As a volatile organic compound (VOC), this compound released into the atmosphere is subject to degradation, primarily initiated by reaction with hydroxyl (OH) radicals and, to a lesser extent, chlorine (Cl) atoms acs.org.
The dominant degradation mechanism is hydrogen-atom abstraction from the alkyl (pentyl) portion of the molecule. This initial reaction forms a carbon-centered radical, which then rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical lead to the formation of various oxygenated products, contributing to the formation of secondary organic aerosols and photochemical smog acs.org.
A study on the atmospheric degradation of the isomeric compound isoamyl acetate provides insight into the likely pathways for this compound. The total rate constants for isoamyl acetate degradation initiated by OH radicals and Cl atoms were determined to be 6.96 × 10⁻¹² and 1.27 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, respectively acs.org. The abstraction can occur at several different carbon atoms along the pentyl chain, leading to a variety of degradation products.
Table 3: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₁₄O₂ |
| 2-Pentanol | C₅H₁₂O |
| Acetic Acid | C₂H₄O₂ |
| Acetic Anhydride | C₄H₆O₃ |
| Vinyl Acetate | C₄H₆O₂ |
| Methyl Acetate | C₃H₆O₂ |
| Ethyl Acetate | C₄H₈O₂ |
| Methanol | CH₄O |
| Ethanol | C₂H₆O |
| Acetaldehyde | C₂H₄O |
| Isoamyl acetate | C₇H₁₄O₂ |
| (R)-1-methylbutyl acetate | C₇H₁₄O₂ |
Reaction with Hydroxyl Radicals (·OH)
The primary atmospheric sink for this compound is its reaction with hydroxyl (·OH) radicals. The degradation is initiated via H-atom abstraction from various sites on the molecule rsc.org. The rate constant for the vapor-phase reaction of sec-amyl acetate (a synonym for this compound) with photochemically-produced hydroxyl radicals has been estimated to be 6.8 x 10⁻¹² cm³/molecule-sec at 25°C nih.gov. This reaction rate leads to a calculated atmospheric half-life of approximately 2.4 days, assuming an average atmospheric ·OH radical concentration of 5 x 10⁵ radicals per cm³ nih.gov. The rate coefficient is consistent with trends observed for other acetate esters, where the reaction rate increases with the length of the carbon chain rsc.org.
Reaction with Chlorine Atoms (Cl·)
In marine or coastal environments where chlorine atom (Cl·) concentrations can be significant, the reaction with these radicals provides another important degradation pathway. Similar to the reaction with ·OH radicals, the mechanism proceeds through hydrogen atom abstraction rsc.org. For the related compound amyl acetate, the rate coefficient for its reaction with Cl· has been determined to be 1.35 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ rsc.orgrsc.org. The oxidation of amyl acetate initiated by chlorine atoms has been found to yield several key products, including acetic acid, formaldehyde, acetaldehyde, propionaldehyde, and butyraldehyde rsc.orgrsc.org.
Kinetic Modeling of Atmospheric Reactions
Kinetic modeling is employed to simulate the atmospheric behavior of this compound. These models use experimentally determined or calculated rate constants to predict reaction pathways and estimate the compound's atmospheric lifetime nih.gov. Detailed theoretical studies on the isomeric compound isoamyl acetate show that the degradation process is dominated by hydrogen-abstraction reactions, while addition-substitution reactions play a minor role acs.org. Such computational models, which often utilize quantum chemical calculations, can determine the energetics of different reaction pathways, including the formation of pre-reactive complexes and transition states, over a range of atmospheric temperatures (e.g., 200–400 K) acs.org. These models are crucial for understanding the formation of secondary pollutants, such as ozone rsc.org.
Photolytic Degradation Considerations
Direct degradation by sunlight, or photolysis, is not considered a significant removal process for this compound. Like its isomers isoamyl acetate and isobutyl acetate, the molecule does not possess chromophores that absorb ultraviolet radiation at wavelengths greater than 290 nm, which is the range for solar radiation reaching the troposphere nih.govnih.gov. Therefore, it is not expected to be susceptible to direct photolysis nih.gov. While degradation can be achieved through photocatalysis in the presence of a semiconductor like titanium dioxide (TiO₂), direct photolytic degradation in the atmosphere is negligible mdpi.com.
Reactivity with Oxidizers, Acids, and Bases
This compound exhibits significant reactivity with several classes of chemical reagents. It is incompatible with strong oxidizers, such as nitrates, peroxides, and chlorates, and contact may lead to fires or explosions guidechem.comchemicalbook.com.
The ester functional group is susceptible to hydrolysis. The compound reacts with strong acids, a reaction that liberates heat along with the constituent alcohol (2-pentanol) and acetic acid chemicalbook.comchemicalbook.com. Similarly, interaction with strong bases and caustic solutions is exothermic chemicalbook.com. In aqueous environments, this compound slowly hydrolyzes to form acetic acid and 2-pentanol guidechem.comchemicalbook.com. The rate of this hydrolysis is pH-dependent; a study on its isomer, isoamyl acetate, estimated a base-catalyzed hydrolysis half-life of 78 days at a pH of 8, but this extends to 2 years at a neutral pH of 7 nih.gov. Additionally, mixing esters like this compound with alkali metals or hydrides can generate flammable hydrogen gas chemicalbook.comchemicalbook.com.
| Reagent Class | Observed Reactivity | Primary Products | Source(s) |
|---|---|---|---|
| Strong Oxidizers (e.g., Nitrates, Peroxides) | High; may cause fire or explosion. | Various oxidation products. | guidechem.comchemicalbook.com |
| Strong Acids | Exothermic reaction. | 2-Pentanol and Acetic Acid | chemicalbook.comchemicalbook.com |
| Strong Bases (Caustic Solutions) | Exothermic reaction (saponification). | 2-Pentanol and an acetate salt | chemicalbook.com |
| Water | Slow hydrolysis. | 2-Pentanol and Acetic Acid | guidechem.comchemicalbook.com |
Enzymatic Degradation Mechanisms (e.g., Esterase Activity)
The ester bond in this compound is susceptible to cleavage by a class of enzymes known as esterases, which includes lipases and carboxylesterases nih.govmdpi.com. The fundamental mechanism is the enzymatic hydrolysis of the ester linkage, which breaks the compound down into its parent alcohol and carboxylic acid nih.gov.
These enzymes, which are typically members of the α/β-hydrolase superfamily, utilize a catalytic triad often involving a serine residue. This serine residue performs a nucleophilic attack on the carbonyl carbon of the ester, leading to the cleavage of the ester bond nih.gov.
A specific example is the isoamyl acetate esterase found in the yeast Saccharomyces cerevisiae, which preferentially hydrolyzes the isomeric compound 3-methylbutyl acetate (isoamyl acetate) into 3-methylbutanol and acetate qmul.ac.uk. This demonstrates a direct biological pathway for the degradation of such acetate esters. The enzymatic reaction is a bi-substrate, bi-product ("Bi-Bi") process that is reversible and can be modeled by Ping-Pong kinetic mechanisms mdpi.com. This enzymatic pathway is a key step in the biodegradation of this compound in various biological systems.
| Enzyme Class | Substrate Example | Reaction | Source(s) |
|---|---|---|---|
| Esterase (Acetohydrolase) | 3-Methylbutyl acetate (Isoamyl acetate) | 3-Methylbutyl acetate + H₂O → 3-Methylbutanol + Acetate | qmul.ac.uk |
Advanced Analytical and Characterization Techniques for 1 Methylbutyl Acetate
Spectroscopic Characterization
Spectroscopy explores the interaction between matter and electromagnetic radiation, offering a detailed view of the molecular structure of 1-Methylbutyl acetate (B1210297).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts and splitting patterns of protons provide a detailed map of their chemical environment. For 1-Methylbutyl acetate, the spectrum exhibits distinct signals corresponding to the different types of protons in the molecule. The proton on the carbon bearing the ester oxygen is the most deshielded, appearing furthest downfield. daneshyari.com
| Proton Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity |
| -O-CH(CH₃)- | ~4.9 | Multiplet |
| -C(=O)-CH₃ | ~2.0 | Singlet |
| -CH₂-CH₂-CH₃ | ~1.5 | Multiplet |
| -CH(CH₃)-CH₂- | ~1.4 | Multiplet |
| -CH(CH₃)- | ~1.2 | Doublet |
| -CH₂-CH₃ | ~0.9 | Triplet |
Note: Data is typically acquired in a deuterated solvent like CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field. The carbon atom attached to the ester oxygen also shows a characteristic downfield shift.
| Carbon Assignment | Typical Chemical Shift (δ) in ppm |
| C =O | ~170 |
| -O-C H(CH₃)- | ~72 |
| -CH₂-C H₂-CH₃ | ~38 |
| -C H(CH₃)-CH₂- | ~25 |
| -C(=O)-C H₃ | ~21 |
| -O-CH(C H₃)- | ~20 |
| -CH₂-C H₃ | ~14 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester functional group.
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | ~1740 | Strong |
| C-O Stretch (Ester, acyl-oxygen) | ~1240 | Strong |
| C-O Stretch (Ester, alkyl-oxygen) | ~1050 | Strong |
| C-H Stretch (Alkyl) | 2850-3000 | Medium-Strong |
| C-H Bend (Alkyl) | ~1465 and ~1375 | Medium |
The most prominent feature is the intense carbonyl (C=O) stretching band around 1740 cm⁻¹. The presence of two distinct C-O stretching bands is also a hallmark of the ester group.
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers clues to the molecular structure. The molecular ion peak [M]⁺ for this compound would be observed at an m/z corresponding to its molecular weight (130.18 g/mol ).
Electron ionization (EI) is a common method that causes the molecular ion to fragment in predictable ways. Key fragmentation pathways for esters like this compound include:
Alpha-cleavage: Breakage of the C-O bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion.
McLafferty Rearrangement: A characteristic rearrangement for esters with longer alkyl chains, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.
| Fragment Ion (m/z) | Possible Structure / Origin |
| 115 | [M - CH₃]⁺ |
| 87 | [M - C₃H₇]⁺ or [CH₃COOCH(CH₃)]⁺ |
| 70 | [C₅H₁₀]⁺ (from McLafferty rearrangement) |
| 43 | [CH₃CO]⁺ (Acylium ion, often the base peak) |
High-Resolution Mass Spectrometry (HRMS) can determine the mass of ions with very high accuracy, allowing for the determination of the elemental formula of the parent molecule and its fragments, thus confirming the identity of this compound.
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations and is complementary to IR spectroscopy. The Raman spectrum of this compound would show characteristic signals for its functional groups. While C=O bonds in esters typically show a strong band in the IR spectrum, their Raman signal can be weaker. Conversely, C-C backbone stretches are often more prominent in Raman spectra.
| Vibrational Mode | Typical Raman Shift (cm⁻¹) |
| C-H Stretch (Alkyl) | 2800-3000 |
| C=O Stretch (Ester) | ~1740 |
| CH₂/CH₃ Bending | 1400-1500 |
| C-C Stretch (Alkyl backbone) | 800-1200 |
Chromatographic Separation and Quantification
Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.
Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The time it takes for the compound to travel through the column is known as the retention time, which is a characteristic identifier under specific chromatographic conditions.
GC is often coupled with a mass spectrometer (GC-MS), which allows for the definitive identification of the separated components based on their mass spectra. This combination is a powerful tool for both qualitative and quantitative analysis.
Typical parameters for the GC analysis of alkyl acetates include the use of a non-polar or medium-polarity capillary column.
| Parameter | Typical Value / Type |
| Column Type | DB-1, DB-624, or similar non-polar/mid-polarity phases |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
The quantification of this compound is achieved by comparing the peak area from the chromatogram to that of a known standard. GC-MS provides high selectivity and sensitivity for detecting and quantifying this compound even at low concentrations in complex matrices. chemicalbook.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a liquid mobile phase. While gas chromatography is more common for highly volatile compounds like this compound, HPLC is applicable, particularly for samples in complex liquid matrices where direct injection into a GC is not feasible. The technique separates analytes based on their specific interactions with a stationary phase packed into a column. sigmaaldrich.com
In the context of analyzing acetate esters, HPLC methods typically employ reverse-phase columns. For instance, a method for a related compound, methyl acetate, uses a reverse-phase Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com For this compound, a similar approach would be expected, optimizing the mobile phase gradient and detector settings to achieve adequate separation and sensitivity. The detection is often performed using a UV detector, or for higher specificity and sensitivity, a mass spectrometer (LC-MS). sigmaaldrich.com The quantification of the compound is achieved by creating calibration curves from standard solutions and comparing the peak area of the analyte to these curves. mdpi.com
| Parameter | Typical Value/Condition for Acetate Ester Analysis |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 or other nonpolar packed column (e.g., Newcrom R1) sielc.com |
| Mobile Phase | Acetonitrile/Water mixture with an acid modifier (e.g., formic acid for MS compatibility) sielc.com |
| Detection | UV Spectroscopy or Mass Spectrometry (MS) |
| Quantification | External standard method with multi-level calibration curves mdpi.com |
Solid-Phase Microextraction (SPME) Coupled with GC-MS
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for extracting and concentrating volatile and semi-volatile organic compounds like this compound from various matrices, including air, water, and complex solids. free.frchromatographyonline.comyoutube.com The technique utilizes a fused silica (B1680970) fiber coated with a stationary phase. free.fr When the fiber is exposed to a sample, analytes partition from the sample matrix onto the fiber coating. chromatographyonline.com This can be done by direct immersion in a liquid sample or by exposure to the headspace (the gas phase above a solid or liquid sample), the latter being common for volatile compounds. free.fryoutube.com
After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed and introduced into the GC column for separation. chromatographyonline.com The separated components are then detected and identified by a mass spectrometer (MS). This SPME-GC-MS combination offers numerous advantages:
High Sensitivity: It concentrates analytes, allowing for the detection of trace levels. nih.govnih.gov
Minimal Sample Preparation: It integrates sampling, extraction, and concentration into a single step, reducing the need for solvents. nih.govnih.gov
Versatility: A wide range of fiber coatings are available, allowing the method to be tailored for different analytes. nih.gov
Automation: The process can be fully automated, improving precision and throughput. youtube.com
SPME-GC-MS is an established method for the analysis of flavor and fragrance compounds, pesticides, and environmental pollutants, making it an ideal technique for the sensitive and selective analysis of this compound in various applications. nih.govnih.gov
Other Advanced Analytical Methods
Beyond standard chromatographic techniques, other advanced methods provide deeper insights into the molecular properties, reaction dynamics, and real-time detection of this compound.
Computational Chemistry for Molecular Properties and Dynamics (e.g., Quantum Chemical Calculations)
Computational chemistry provides powerful tools for investigating the molecular properties of this compound without the need for empirical measurement. Using quantum chemical calculations, such as those based on density functional theory (DFT) or ab initio methods (e.g., Møller-Plesset perturbation theory, MP2), researchers can predict a variety of molecular characteristics. researchgate.net
For analogous compounds like tert-butyl acetate and n-pentyl acetate, quantum chemical calculations at the MP2/6-311++G(d,p) level of theory have been used to determine the most stable conformers and the energy differences between them. researchgate.net These studies can also accurately predict structural parameters and the barrier to internal rotation of methyl groups within the molecule. For tert-butyl acetate, the barrier to internal rotation of the acetyl methyl group was determined to be approximately 113 cm⁻¹. researchgate.net Such calculations are crucial for interpreting spectroscopic data and understanding the molecule's flexibility and dynamics. These theoretical approaches are essential for developing accurate molecular models and force fields used in molecular dynamics simulations.
Table of Predicted Properties for Acetate Esters via Quantum Chemistry:
| Property | Technique/Method | Finding for Analogous Compound | Reference |
|---|---|---|---|
| Conformational Energy | ab initio (MP2/6-311++G(d,p)) | The Cs conformer of tert-butyl acetate is 46 kJ/mol lower in energy than the C1 conformer. | researchgate.net |
| Rotational Barriers | Microwave Spectroscopy & XIAM/BELGI-Cs programs | The barrier to internal rotation of the acetyl methyl group in tert-butyl acetate is ~113 cm⁻¹. | researchgate.net |
| Molecular Structure | Gas Electron Diffraction & HF/4-21 G calculations | Determined geometric parameters and bond lengths for tert-butyl acetate. | researchgate.net |
Thermodynamic and Kinetic Studies using Calorimetry and Reaction Monitoring
Understanding the thermodynamics and kinetics of the formation of this compound, typically through Fisher esterification of 2-pentanol (B3026449) and acetic acid, is critical for process optimization. thermofisher.comi3awards.org.au These studies often involve reaction calorimetry to measure the heat evolved or absorbed during the reaction, providing data on the enthalpy of reaction.
Kinetic studies monitor the concentration of reactants and products over time, often using techniques like chromatography or spectroscopy. This allows for the determination of reaction rates, activation energies, and the development of kinetic models. For the synthesis of a similar ester, n-butyl acetate, a pseudohomogeneous kinetic model has been successfully applied, with a reported activation energy of 56.65 kJ mol⁻¹ for the esterification reaction catalyzed by an ion-exchange resin. researchgate.net The Fisher esterification process is thermodynamically controlled, meaning the final product distribution is governed by the relative stability of the products and reactants. thermofisher.com Manipulating reaction conditions, such as removing water or using an excess of one reactant, shifts the equilibrium to favor higher yields of the ester product, in accordance with Le Châtelier's principle. thermofisher.comthermofisher.com
Application of Portable Mass Spectrometry for In-Situ Analysis
Portable mass spectrometry has emerged as a powerful tool for the real-time, in-situ analysis of volatile organic compounds (VOCs) like this compound, eliminating the need for sample collection and transport to a laboratory. researchgate.netmdpi.com These instruments are often coupled with direct sampling techniques, such as a direct inlet membrane (DIM) probe, which allows for the rapid detection of target compounds in complex mixtures. researchgate.net
A study on the analysis of fragrant compounds demonstrated that a portable mass spectrometer could detect isoamyl acetate (an isomer of this compound) in real-time with limits of detection in the sub-ppb range. researchgate.net This capability is invaluable for applications such as monitoring flavor development in food production, assessing air quality, or on-site environmental analysis. researchgate.net Modern portable systems offer rapid detection (within minutes), good reproducibility, and excellent quantitative ability, representing a significant advancement over slower, lab-based GC-MS methods. nih.gov
Performance Characteristics of Portable MS for Fragrant VOC Analysis:
| Parameter | Reported Value/Capability |
|---|---|
| Analytes | Fragrant compounds including isoamyl acetate researchgate.net |
| Limit of Detection (LOD) | Sub-ppb (< 2.5 pg) researchgate.net |
| Response Time (Rise) | 15 to 31 seconds researchgate.net |
| Response Time (Fall) | 23 to 41 seconds researchgate.net |
| Reproducibility (RSD %) | 5 to 7% researchgate.net |
Biochemical and Biological Research on 1 Methylbutyl Acetate
Biosynthesis Pathways in Biological Systems
The characteristic aroma of many fruits is largely due to the presence of volatile esters, with 1-methylbutyl acetate (B1210297) being a significant contributor to the scent profile of fruits such as apples and bananas. wikipedia.orgnist.gov The biosynthesis of this branched-chain ester is a complex process involving several key enzymes and metabolic pathways.
1-Methylbutyl acetate is a key volatile compound that contributes to the characteristic aroma of various fruits, including apples (Malus domestica) and bananas (Musa spp.). wikipedia.orgnist.gov In bananas, 2-pentanol (B3026449) has been identified as a direct precursor to this compound. researchgate.netnih.gov The production of this compound, along with other esters, increases during the ripening process, a phenomenon governed by ethylene (B1197577) production in climacteric fruits like apples and bananas. qmul.ac.uk
The following table displays the presence of this compound and its direct precursor, 2-pentanol, in specific fruits.
| Compound | Fruit | Reference |
| This compound | Apple (Malus domestica) | wikipedia.org |
| This compound | Banana (Musa spp.) | nist.gov |
| 2-Pentanol | Banana (Musa spp.) | researchgate.netnih.gov |
Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a pivotal enzyme in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. nih.govchemicalbook.comwikipedia.org These amino acids and their corresponding α-ketoacids are the precursors for the formation of branched-chain esters. nih.govcdc.gov Research has shown that the production of these esters in ripening fruits is largely dependent on the de novo synthesis of their precursors, rather than from pre-existing pools of amino acids. nih.govcdc.gov
Inhibition of AHAS has been demonstrated to cause a significant decrease (by at least 90%) in the content of both anteiso- and iso-branched-chain esters in fruits like apples and bananas. nih.gov This highlights the critical role of AHAS in supplying the necessary building blocks for the synthesis of compounds like this compound. nih.govcdc.gov
The availability of precursors is a crucial factor in the biosynthesis of this compound. The direct precursors for the final enzymatic reaction are an alcohol and an acyl-CoA.
2-Pentanol and 2-Pentanone: In banana fruit, feeding studies have shown that 2-pentanol can be directly converted to this compound. researchgate.net However, the application of 2-pentanone did not result in the production of this compound, suggesting that 2-pentanol is the more direct precursor in this pathway. researchgate.net
Acetyl-CoA: Acetyl-coenzyme A (acetyl-CoA) is the universal donor of the acetyl group in the formation of acetate esters. nih.govsigmaaldrich.com It is a central molecule in metabolism, and its availability can influence the rate of ester production. uu.nl
The following table summarizes the key precursors for the biosynthesis of this compound.
| Precursor | Role | Reference |
| 2-Pentanol | Alcohol substrate | researchgate.net |
| Acetyl-CoA | Acetyl group donor | nih.govsigmaaldrich.com |
The final step in the biosynthesis of this compound is catalyzed by the enzyme alcohol acetyltransferase (AAT). drugbank.comguidechem.com AAT belongs to the BAHD family of acyltransferases and facilitates the transfer of an acetyl group from acetyl-CoA to an alcohol substrate, in this case, 2-pentanol, to form the corresponding acetate ester. nih.govdrugbank.com
The enzymatic reaction is as follows: 2-Pentanol + Acetyl-CoA → this compound + CoA
AAT enzymes can exhibit broad substrate specificity with respect to the alcohol, but are generally more specific for acetyl-CoA. drugbank.comnih.gov The activity of AAT is a key factor in determining the level of ester production during fruit ripening. sigmaaldrich.com
Recent research in apples has uncovered an alternative pathway for the production of precursors for branched-chain esters, known as the citramalate (B1227619) synthase pathway. nih.govacs.orgresearchgate.net This pathway initiates with the condensation of pyruvate (B1213749) and acetyl-CoA by citramalate synthase (CMS) to form citramalate. chemicalbook.com This pathway can contribute to the synthesis of α-ketoacids, which are the direct precursors to the alcohols required for branched-chain ester formation. nih.govacs.orgresearchgate.net The citramalate synthase pathway is significant because it can bypass the feedback inhibition that typically regulates the biosynthesis of isoleucine, a precursor for some branched-chain esters. nih.govacs.orgchemicalbook.com This allows for a sustained production of these important aroma compounds during fruit ripening. researchgate.net
Metabolic Fate and Biotransformation
Once formed, this compound can undergo metabolic transformation. The primary route of metabolism for esters is hydrolysis, which is the cleavage of the ester bond to yield the parent alcohol and carboxylic acid. nih.gov In the case of this compound, hydrolysis results in the formation of 2-pentanol and acetic acid. This reaction can occur slowly in the presence of water and can be catalyzed by enzymes.
This compound + H₂O → 2-Pentanol + Acetic acid
While specific studies on the complete metabolic fate of this compound in biological systems are limited, the general pathways for its constituent parts are well-established.
Acetic Acid: The resulting acetic acid is readily converted into acetyl-CoA. Acetyl-CoA is a central metabolite that can enter the citric acid cycle for energy production or be utilized in various biosynthetic pathways.
2-Pentanol: The 2-pentanol formed from the hydrolysis of this compound would likely be further metabolized through oxidation pathways common for secondary alcohols.
The biotransformation of this compound is an important aspect of its biological activity and clearance from systems.
Enzymatic Hydrolysis to Acetic Acid and 2-Pentanol
The breakdown of this compound, an ester, into its constituent molecules, acetic acid and 2-pentanol, is facilitated by enzymatic hydrolysis. This reaction is catalyzed by enzymes, typically esterases or lipases, which are capable of cleaving the ester bond. The process is analogous to the enzymatic synthesis of similar esters, such as isoamyl acetate, which involves the reaction of an alcohol with a carboxylic acid in the presence of a lipase (B570770), suggesting that these enzymes can also catalyze the reverse hydrolytic reaction. In biological systems, this hydrolysis is a critical first step in the metabolism of the compound. For instance, in Escherichia coli, the detection of esterase activity suggests that compounds like isoamyl acetate are hydrolyzed into their corresponding acid and alcohol, a process that is likely similar for this compound. nih.govresearchgate.net
Cellular Localization of Metabolic Processes (e.g., Cytoplasm, Extracellular)
The metabolic processes involving this compound and its hydrolysis products occur in specific cellular compartments. The initial enzymatic hydrolysis of the ester is likely to occur where esterases are present, which can be intracellularly in the cytoplasm or extracellularly if the enzymes are secreted.
Following hydrolysis, the resulting 2-pentanol has been identified in both the cytoplasm and the extracellular space. hmdb.ca The other product, acetic acid, is metabolized in both the cytoplasm and the mitochondria. In the cytoplasm, it can be converted to acetyl-CoA, a central metabolite in various anabolic and catabolic pathways.
Interaction with Cellular Respiration and Membrane Integrity
The hydrolysis products of this compound, acetic acid and 2-pentanol, have significant effects on cellular functions, particularly cellular respiration and membrane integrity. Alcohols, in general, are known to interact with and disrupt lipid bilayers, which are the primary components of cellular membranes. nih.govnih.govresearchgate.netvernier.com
Research on a similar compound, isoamyl acetate, has shown that its hydrolysis products, isoamyl alcohol and acetic acid, can damage the cell membranes of E. coli. nih.govresearchgate.net This damage impairs membrane function and can lead to the inactivation of membrane-bound proteins, ultimately affecting cellular respiration. nih.govresearchgate.net The accumulation of acetaldehyde, a metabolite of ethanol (B145695), can also injure the electron transport chain in mitochondria, leading to the production of reactive oxygen species and a decrease in ATP synthesis. nih.gov Given the structural similarities, it is highly probable that 2-pentanol and acetic acid, the hydrolysis products of this compound, exert similar detrimental effects on cell membranes and respiratory processes. Studies on the effects of various aliphatic alcohols on isolated rat liver have indicated that 2-pentanol can cause damage to cell membranes, leading to the release of cytosolic enzymes. oup.com
Table 1: Effects of this compound Hydrolysis Products on Cellular Functions
| Hydrolysis Product | Effect on Cellular Respiration | Effect on Membrane Integrity |
| Acetic Acid | Can disrupt the proton gradient across the inner mitochondrial membrane, affecting ATP synthesis. | Can contribute to intracellular acidification, which can alter membrane potential. |
| 2-Pentanol | Can inhibit the activity of membrane-bound respiratory enzymes. | Can insert into the lipid bilayer, increasing membrane fluidity and permeability, leading to leakage of cellular contents. nih.govnih.govresearchgate.netvernier.comoup.com |
Inter-Organ Metabolite Exchange
Following absorption and metabolism, the products of this compound hydrolysis can be transported between different organs. Acetate, a key metabolite, is known to be exchanged between various tissues. The liver and kidneys are central organs in this exchange, with the ability to both release and take up acetate from the circulation. frontiersin.org Acetate can then be utilized by other tissues as an energy source or for the synthesis of other molecules. While the specific inter-organ exchange of 2-pentanol has not been extensively studied, it is likely that as a small alcohol, it can be distributed throughout the body via the bloodstream and metabolized, primarily in the liver.
Role of Acyl-CoA Short-Chain Synthetases (ACSS) in Acetate Metabolism
Once acetic acid is produced from the hydrolysis of this compound, it must be activated to participate in further metabolic pathways. This activation is carried out by a family of enzymes known as Acyl-CoA short-chain synthetases (ACSS). These enzymes catalyze the conversion of acetate to acetyl-CoA, a crucial molecule in cellular metabolism. This reaction requires ATP.
There are different isoforms of ACSS with distinct subcellular localizations, which dictates the fate of the resulting acetyl-CoA. The acetyl-CoA produced can then enter the citric acid cycle for energy production or be used in the synthesis of fatty acids and other important biomolecules. bio-letters.comyoutube.com
Biological Effects and Interactions
Antimicrobial Properties and Mechanisms (e.g., against E. coli)
This compound is expected to possess antimicrobial properties, a characteristic observed in similar esters. For instance, isoamyl acetate has demonstrated the ability to inhibit the growth of various microorganisms, including E. coli. nih.govresearchgate.net
The primary mechanism of antimicrobial action is believed to be through its hydrolysis into acetic acid and 2-pentanol. In the case of isoamyl acetate, its hydrolysis products, isoamyl alcohol and acetic acid, have been shown to be responsible for the antimicrobial effects. nih.govresearchgate.net These molecules can damage the cell membranes of bacteria like E. coli, leading to increased permeability and the disruption of essential cellular processes. nih.govresearchgate.net This damage to the membrane also impairs the function of membrane-bound proteins, which can inhibit cellular respiration. nih.govresearchgate.net The effectiveness of such antimicrobial agents can be enhanced under acidic conditions. mdpi.com
Table 2: Proposed Antimicrobial Mechanism of this compound against E. coli
| Step | Process | Cellular Target | Consequence |
| 1 | Enzymatic Hydrolysis | Extracellular or Cytoplasmic Esterases | Release of acetic acid and 2-pentanol. |
| 2 | Membrane Disruption | Bacterial Cell Membrane | Increased membrane permeability and leakage of cellular contents. nih.govresearchgate.netmdpi.com |
| 3 | Inhibition of Cellular Respiration | Membrane-Bound Respiratory Enzymes | Impaired energy production. nih.govresearchgate.net |
Impact on Gene Expression and Stress Response (e.g., in E. coli)
While direct research on the impact of this compound on gene expression in Escherichia coli is limited, extensive studies on acetate, its parent carboxylic acid, provide significant insights into the potential cellular responses. When introduced into the cellular environment, esters like this compound can undergo hydrolysis, releasing acetic acid and the corresponding alcohol. The resulting acetate can influence various metabolic and stress-related pathways in E. coli.
High concentrations of acetate are known to induce a stress response in E. coli. Studies have shown that acetate can trigger the RpoS regulon, a general stress response regulator in bacteria ajuronline.orgnih.gov. The RpoS regulon governs the expression of genes that help the cell survive under various stressful conditions, such as entry into the stationary phase. One of the most strongly induced proteins by acetic acid is Dps, a DNA-binding protein that protects DNA from damage ajuronline.org.
Conversely, acetate has also been shown to mitigate certain stress responses. Pre-treatment with acetate, along with other short-chain fatty acids, can reduce the stress response in E. coli when subsequently exposed to stressors like heat shock, SOS-inducing agents (DNA damage), and oxidative damage ajuronline.org. Furthermore, sodium acetate has been found to enhance the resistance of E. coli to both oxidative stress and heat killing ajuronline.org.
The cellular response to acetate is complex and appears to be linked to the central metabolism, particularly the levels of acetyl-CoA. An excess of acetyl-CoA, which can result from acetate uptake, may upregulate stress proteins nih.gov. Global gene expression profiling of E. coli grown on acetate as the sole carbon source revealed significant changes compared to growth on glucose. Hundreds of genes are differentially regulated; metabolic genes are generally up-regulated, while genes involved in cell replication and protein synthesis tend to be down-regulated, reflecting a shift in resources from growth to metabolism sjsu.edu. Specifically, the glyoxylate (B1226380) shunt, tricarboxylic acid (TCA) cycle, and gluconeogenic genes are induced sjsu.edu.
The toxicity of related acetate esters, such as isobutyl acetate, has been observed in E. coli. At a concentration of 3 g/L, isobutyl acetate was found to inhibit growth and cause cell lysis, suggesting a significant stress response nih.gov. This toxicity highlights the potential for ester compounds to disrupt cellular functions, likely through a combination of membrane effects and the metabolic burden of the hydrolyzed components.
Table 1: Gene and Protein Regulation in E. coli in Response to Acetate
| Gene/Protein/Regulon | Regulation Direction | Associated Function | Reference |
|---|---|---|---|
| RpoS regulon | Up-regulated | General stress response | ajuronline.orgnih.gov |
| Dps | Strongly Up-regulated | DNA protection | ajuronline.org |
| acs | Up-regulated (>8-fold) | Acetate uptake and activation | sjsu.edu |
| Glyoxylate pathway genes | Up-regulated | Acetate metabolism | sjsu.edu |
| TCA cycle genes | Up-regulated | Energy metabolism | sjsu.edu |
| Gluconeogenic genes | Up-regulated | Glucose synthesis | sjsu.edu |
| Glycolytic genes | Down-regulated | Glucose breakdown | sjsu.edu |
| pta and ackA | Down-regulated (~2-fold) | Acetate activation pathway | sjsu.edu |
Toxicological and Safety Research on 1 Methylbutyl Acetate
Mechanisms of Toxicity
The primary toxicological concerns associated with 1-methylbutyl acetate (B1210297) are its irritant properties and its potential to affect the central nervous system. It is important to note that some toxicological data is derived from studies on "Primary Amyl Acetate," a mixture containing approximately 65% 1-pentyl acetate and 35% 2-methyl-1-butyl acetate cir-safety.org.
Exposure to 1-methylbutyl acetate vapor can lead to irritation of the respiratory system, eyes, and skin. Human systemic effects from inhalation have been noted to include conjunctiva irritation arizona.edu. Short-term overexposure may cause irritation of the eyes, nose, and throat nih.gov. Inhalation is a primary route of exposure, and the compound is considered an upper respiratory tract irritant arizona.edu.
Prolonged or repeated skin contact may lead to dermatitis nih.gov. The substance can cause moderate skin and eye irritation oecd.org. Ocular studies on amyl acetate in rabbits resulted in a conjunctival score of 6 out of a maximum of 110 on the first day, with recovery by the second day cir-safety.orgsemanticscholar.org.
Inhalation of high concentrations of this compound may lead to central nervous system depression, characterized by symptoms such as narcosis nih.govhaz-map.com. Ingestion of large amounts can also cause CNS depression ufl.edu. Animal studies on amyl acetate isomers have shown that they can induce narcosis haz-map.com.
Current research suggests a low allergenic potential for this compound. It is described as a primary irritant without an allergic reaction nih.gov. Furthermore, human sensitization tests conducted with "Primary Amyl Acetate," which contains 2-methyl-1-butyl acetate, indicated that it does not induce dermal sensitization oecd.org. A human repeat insult patch test also showed no evidence of delayed contact hypersensitivity, phototoxicity, or photoallergy cir-safety.orgsemanticscholar.org.
In Vivo Studies
Animal studies have provided data on the acute toxicity of this compound and its isomers. The acute oral LD50 for "Primary Amyl Acetate" in male rats was determined to be greater than 14,064 mg/kg, and for female rats, it was 12,306 mg/kg oecd.org. The dermal LD50 in male rabbits was 8,359 mg/kg, and greater than 14,080 mg/kg in females oecd.org.
In an acute inhalation study, rats were exposed to substantially saturated vapor of "Primary Amyl Acetate." This resulted in breathing difficulties, with a 20% mortality rate in males exposed to 3,693 ppm and 0% in females exposed to 3,628 ppm oecd.org. Signs of respiratory irritation were observed in rats exposed to 3,620 ppm of "Primary Amyl Acetate" vapor oecd.org.
A subchronic inhalation neurotoxicity study on amyl acetate in rats did not show clinical signs of toxicity or mortality after 14 weeks of exposure to concentrations up to 500 ppm cir-safety.orgoecd.org.
In Vitro Studies
Specific data from in vitro cell-based assays, such as MTT or Neutral Red Uptake assays, for this compound were not available in the reviewed literature. However, a study on "Primary Amyl Acetate" in Chinese Hamster Ovary (CHO) cells indicated that it did not produce a mutagenic response oecd.org. General toxicological assessments of amyl acetate have found it to be not cytotoxic to diploid ascites tumors and not a mitotic arrestant in cytogenetic studies cir-safety.orgsemanticscholar.org.
Risk Assessment and Safety Evaluation
Risk assessment for this compound focuses on establishing safe exposure levels in the workplace to prevent its toxic effects.
Several organizations have established occupational exposure limits (OELs) for sec-amyl acetate to protect workers from potential health hazards. These limits are typically expressed as a Time-Weighted Average (TWA) for an 8-hour workday and sometimes include a Short-Term Exposure Limit (STEL).
| Organization | TWA | STEL |
| NIOSH | 125 ppm (650 mg/m³) | - |
| OSHA | 125 ppm (650 mg/m³) | - |
| ACGIH | 50 ppm | 100 ppm |
The Immediately Dangerous to Life or Health (IDLH) concentration established by NIOSH is 1,000 ppm arizona.edu.
Regulatory Status and Safety Standards (e.g., JECFA, FDA)
The safety and regulatory status of this compound, also known as sec-amyl acetate, is established by various international and national bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and its related substances. For 2-methylbutyl acetate, JECFA has determined that there is "no safety concern at current levels of intake when used as a flavouring agent" nih.gov. Similarly, isoamyl acetate, another isomer, is also recognized as a flavoring agent by JECFA fda.gov. These evaluations are part of a broader assessment of flavoring agents to ensure their safety for consumption.
In the United States, the Food and Drug Administration (FDA) regulates substances added to food. Isoamyl acetate is listed under 21 CFR 172.515 as a synthetic flavoring substance that is safe for its intended use fda.gov. The Flavor and Extract Manufacturers Association (FEMA) has also designated isoamyl acetate and 2-methylbutyl acetate with FEMA numbers 2055 and 3644, respectively, indicating they are generally recognized as safe (GRAS) for use as flavoring agents fda.govfda.gov.
Occupational exposure limits for this compound have been set by several organizations to protect workers. The Occupational Safety and Health Administration (OSHA) has established a Permissible Exposure Limit (PEL) for sec-amyl acetate cdc.gov. The National Institute for Occupational Safety and Health (NIOSH) and the American Conference of Governmental Industrial Hygienists (ACGIH) have also set their own exposure limits chemicalbook.com. These standards are designed to minimize the risk of adverse health effects from inhalation exposure in the workplace.
Regulatory and Safety Standards for Amyl Acetate Isomers
| Organization | Substance | Standard/Status | Regulation/Reference |
|---|---|---|---|
| JECFA | 2-Methylbutyl acetate | No safety concern as a flavouring agent | TRS 884-JECFA 49/52 nih.gov |
| JECFA | Isoamyl acetate | Flavoring Agent | JECFA Flavor Number 43 fda.gov |
| FDA | Isoamyl acetate | Synthetic flavoring substance | 21 CFR 172.515 fda.gov |
| FEMA | Isoamyl acetate | GRAS Flavoring Agent | FEMA No. 2055 fda.gov |
| FEMA | 2-Methylbutyl acetate | GRAS Flavoring Agent | FEMA No. 3644 fda.gov |
| OSHA | sec-Amyl acetate | Permissible Exposure Limit (PEL) | NIOSH Pocket Guide to Chemical Hazards cdc.gov |
| NIOSH | sec-Amyl acetate | Recommended Exposure Limit (REL) | NIOSH Pocket Guide to Chemical Hazards chemicalbook.com |
| ACGIH | sec-Amyl acetate | Threshold Limit Value (TLV) | ChemicalBook chemicalbook.com |
Metabolic Considerations in Safety Assessments
The metabolic fate of this compound is a key consideration in its safety assessment. While specific metabolism data for this compound is limited, the metabolic pathways of similar esters provide a strong basis for understanding its biotransformation cir-safety.orgcir-safety.org. It is widely expected that this compound undergoes enzymatic hydrolysis, a common metabolic pathway for esters, to yield acetic acid and the corresponding amyl alcohol (2-pentanol) cir-safety.orgcir-safety.org.
This hydrolysis is a crucial step in the detoxification and elimination of the compound. Acetic acid is a natural component of cellular metabolism and readily enters the citric acid cycle. The resulting amyl alcohol isomer would then undergo further metabolism. The similarity in solubility and structure between amyl acetates and their corresponding alcohols suggests that their rates of absorption, distribution, and excretion are likely to be comparable cir-safety.org.
In safety assessments, understanding the metabolic profile is essential because the toxicity of a substance can be influenced by its metabolites nih.gov. If the metabolites are known to have low toxicity or are efficiently eliminated from the body, this contributes to a favorable safety profile for the parent compound. The consideration of metabolic pathways helps in extrapolating toxicological data from animal studies to humans and in setting safe exposure limits mdpi.com. The safety assessment of drug metabolites, for instance, often considers metabolites that are formed at significant levels in humans compared to animal test species nih.gov.
Biomonitoring and Exposure Assessment Methodologies
Biomonitoring and exposure assessment are critical for evaluating human exposure to chemicals like this compound in various environments. These methodologies involve the analysis of biological samples and environmental media to quantify the extent of exposure.
Analytical Methods for Biological Samples
The analysis of this compound and its metabolites in biological samples such as blood and urine is a key component of biomonitoring regulations.govwho.int. While specific methods for this compound are not extensively detailed in the provided search results, the general principles for analyzing similar volatile organic compounds (VOCs) and their metabolites are well-established.
Gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS) is a common and robust technique for the quantitative analysis of acetate esters in biological matrices researchgate.netresearchgate.net. Sample preparation is a critical step and often involves extraction of the analyte from the biological matrix. For volatile compounds like this compound, headspace analysis or solid-phase microextraction (SPME) can be employed to isolate the compound before GC analysis.
For non-volatile metabolites, such as the corresponding alcohol glucuronides, sample preparation might involve enzymatic hydrolysis to release the parent alcohol, followed by extraction and derivatization to improve chromatographic properties and detection sensitivity. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is another powerful technique for the analysis of metabolites in biological fluids mdpi.comresearchgate.net.
Common Analytical Techniques for Biological Samples
| Analytical Technique | Sample Type | Target Analyte | Key Features |
|---|---|---|---|
| GC-FID/MS | Blood, Urine | Parent compound (this compound) | High sensitivity and specificity for volatile compounds. researchgate.netresearchgate.net |
| Headspace-GC | Blood, Urine | Parent compound | Minimizes sample matrix effects for volatile analytes. |
| SPME-GC/MS | Blood, Urine | Parent compound and volatile metabolites | Solvent-free extraction technique, good for trace analysis. mdpi.com |
| HPLC-MS/MS | Urine | Metabolites (e.g., glucuronide conjugates) | Suitable for non-volatile, polar metabolites; provides structural information. mdpi.comresearchgate.net |
Air Sampling Techniques
Assessing inhalation exposure to this compound in occupational and environmental settings requires reliable air sampling and analytical methods cdc.govgoogle.com. The National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) have developed standardized methods for sampling and analyzing various esters, which are applicable to this compound.
A widely used method for collecting volatile organic compounds like acetate esters from the air is active sampling using solid sorbent tubes researchgate.netcdc.govosha.govcdc.gov. A known volume of air is drawn through a tube containing a sorbent material, such as activated charcoal or another suitable polymer, using a personal sampling pump cdc.govcdc.gov. The analyte is adsorbed onto the sorbent and the tube is then sealed and sent to a laboratory for analysis.
In the laboratory, the trapped analyte is desorbed from the sorbent using a suitable solvent, typically carbon disulfide cdc.govosha.gov. The resulting solution is then analyzed, most commonly by gas chromatography with a flame ionization detector (GC-FID) researchgate.netcdc.govcdc.gov. This method allows for the determination of the time-weighted average (TWA) concentration of the substance in the air over the sampling period.
Passive sampling is another technique that can be used for monitoring air quality. Passive samplers collect airborne contaminants by diffusion, without the need for a pump, making them convenient for long-term monitoring who.int.
Common Air Sampling and Analytical Methods
| Method | Sampling Technique | Sorbent Material | Analytical Technique | Reference |
|---|---|---|---|---|
| NIOSH Method 1450 | Active (Pump) | Solid Sorbent Tube (e.g., Coconut Shell Charcoal) | GC-FID | NIOSH cdc.govskcltd.com |
| OSHA Method | Active (Pump) | Solid Sorbent Tube (e.g., Carbosieve S-III) | GC-FID | OSHA osha.gov |
| Passive Sampling | Diffusion | Adsorbent-filled badge or tube | GC-FID/MS | ISO 16000-1 who.int |
Applications and Future Directions in 1 Methylbutyl Acetate Research
Applications in Advanced Materials and Chemical Industries
1-Methylbutyl acetate (B1210297), also known as sec-amyl acetate, is a versatile organic compound with significant applications in various industrial sectors. Its utility stems from its properties as a solvent and its role as a chemical intermediate.
1-Methylbutyl acetate is widely employed as a specialized solvent in numerous industrial applications. It is effective in dissolving a variety of substances, making it a crucial component in the manufacturing of coatings, adhesives, and cleaning agents. Specifically, it is used as a solvent for nitrocellulose and ethyl cellulose, which are key components in the production of lacquers, cements, and coated paper nih.govguidechem.com. Its solvent properties are also utilized in leather finishes, nail enamels, plastic wood, textile sizing, and printing compounds guidechem.com. The compound's ability to dissolve resins and other polymers makes it an essential ingredient in these formulations, contributing to the desired consistency and performance of the final products.
The properties of this compound as a solvent are summarized in the table below.
| Property | Value |
| Synonyms | 2-Pentyl acetate, sec-Amyl acetate |
| Appearance | Colorless to yellow watery liquid with a weak odor of bananas guidechem.com |
| Solubility | Soluble in alcohol, ether, and many other organic solvents guidechem.comchemicalbook.com |
| Water Solubility | 2.2 g/L at 25 °C guidechem.com |
This compound serves as a precursor in the synthesis of other valuable chemical compounds. For instance, alkanolamides and amino esters, which are used as intermediates in the production of nonionic surfactants, detergents, cosmetics, pharmaceuticals, and dyes, can be synthesized from esters like pentyl acetate uctm.edu. Research has demonstrated the reaction of pentyl acetate with ethanolamine (B43304) to produce N-(2-hydroxyethyl) acetamide, a key intermediate in organic synthesis uctm.edu. This suggests the potential for this compound to be utilized in similar reactions to create a range of fine chemicals with various industrial applications. The general esterification reaction to produce pentyl acetate involves the reaction of pentanol (B124592) with acetic acid, typically catalyzed by an acid such as sulfuric acid cnchemshop.com.
The production of acetate esters is often limited by chemical equilibrium. To enhance the efficiency of these reactions, novel chemical processes are being explored. One such innovative approach is reactive distillation, which combines the chemical reaction and the separation of products into a single unit. This technique has been successfully applied to the production of other acetate esters, such as n-butyl acetate and isoamyl acetate, to overcome equilibrium limitations and increase product yield researchgate.netresearchgate.net. The application of reactive distillation for the synthesis of this compound could represent a significant advancement, leading to more efficient and economical production processes.
Biotechnology and Bioengineering Applications
The pleasant, fruity aroma of this compound has led to its use as a flavoring and fragrance agent, and biotechnology offers promising avenues for its sustainable production.
There is growing interest in the biotechnological production of flavors and fragrances as a more natural and sustainable alternative to chemical synthesis. Researchers have successfully engineered microorganisms like Escherichia coli for the biosynthesis of various esters, including 2-methyl-butyl acetate, an isomer of this compound nih.gov. This was achieved by introducing an alcohol O-acyltransferase (ATF) enzyme, which catalyzes the formation of esters from acyl-CoA units and alcohols nih.gov. This engineered pathway demonstrates the potential for producing specific ester profiles for the flavor and fragrance industry through microbial fermentation. The biocatalytic synthesis of pentyl acetate using enzymes like lipases is also being explored as an environmentally friendly method that operates under mild conditions cnchemshop.commdpi.com.
The following table highlights key aspects of the engineered biosynthesis of a related compound, 2-methyl-butyl acetate.
| Feature | Description | Reference |
| Microorganism | Escherichia coli | nih.gov |
| Key Enzyme | Alcohol O-acyltransferase (ATF) | nih.gov |
| Precursors | Acyl-CoA units and corresponding alcohols | nih.gov |
| Products | A range of acetate esters, including ethyl, propyl, isobutyl, 2-methyl-1-butyl, and 3-methyl-1-butyl acetates | nih.gov |
| Significance | Demonstrates the feasibility of producing specific flavor and fragrance esters through metabolic engineering, offering a sustainable alternative to chemical synthesis. | nih.gov |
Currently, there is a lack of specific research on the direct utilization of this compound in bioremediation strategies. However, the broader field of bioremediation often involves the use of microorganisms to degrade environmental pollutants. While no direct evidence links this compound to this application, related compounds have been the subject of bioremediation studies. For example, research has been conducted on the bioremediation of methyl tert-butyl ether (MTBE), a gasoline additive that can contaminate groundwater epa.gov. These studies focus on identifying and utilizing microorganisms capable of degrading such compounds. Future research could explore the biodegradability of this compound and the potential for developing bioremediation techniques for environments contaminated with this and other similar solvents.
Role in Microbial Fermentation Processes
This compound, also known as sec-amyl acetate, is a significant contributor to the sensory profile of fermented beverages, where it imparts characteristic fruity and herbaceous aromas. sigmaaldrich.comsigmaaldrich.com This ester is a natural byproduct of microbial fermentation, particularly by yeasts of the Saccharomyces genus, which are central to the production of beer, wine, and other alcoholic drinks. The formation of this compound and other acetate esters is a key factor in defining the final flavor and aroma complexity of these products.
During fermentation, yeast metabolizes sugars to produce ethanol (B145695) and carbon dioxide, alongside a wide array of secondary metabolites, including higher alcohols and acetate esters. This compound is synthesized through the enzymatic esterification of 2-pentanol (B3026449), a higher alcohol (or fusel alcohol), with acetyl-coenzyme A (acetyl-CoA). This reaction is catalyzed by a class of enzymes known as alcohol acetyltransferases (AATs).
The primary enzymes responsible for the synthesis of acetate esters in Saccharomyces cerevisiae are encoded by the ATF1 and ATF2 genes. The expression and activity of these AATs are influenced by various fermentation parameters, including:
Yeast Strain: Different yeast strains exhibit varying levels of AAT activity, leading to distinct ester profiles.
Temperature: Fermentation temperature can significantly impact enzyme kinetics and, consequently, ester formation.
Wort/Must Composition: The availability of precursor molecules, such as amino acids (which are precursors to higher alcohols) and assimilable nitrogen, directly affects the production of this compound.
Aeration: Oxygen levels can influence yeast metabolism and the expression of genes involved in ester synthesis.
The concentration of this compound in the final product is a delicate balance between its synthesis by AATs and its hydrolysis, either chemically or by the action of esterase enzymes, which break down the ester back into its constituent alcohol and acid. Controlling the fermentation conditions is therefore crucial for brewers and winemakers to achieve a desired and consistent flavor profile.
Below is an interactive table summarizing the key factors influencing the production of this compound during microbial fermentation.
| Factor | Influence on this compound Production |
| Yeast Strain | Different strains possess varying levels of alcohol acetyltransferase activity, leading to different ester concentrations. |
| Fermentation Temperature | Higher temperatures can increase the rate of ester formation, but can also lead to an imbalance in flavor compounds. |
| Wort/Must Aeration | Oxygen availability affects yeast growth and the expression of genes responsible for ester synthesis. |
| Nutrient Availability | The concentration of nitrogen, amino acids, and sugars influences the production of precursor higher alcohols and acetyl-CoA. |
Advanced Research Topics
Chiral Synthesis of this compound Enantiomers
This compound possesses a chiral center at the second carbon of the pentyl group, meaning it can exist as two distinct enantiomers: (R)-1-methylbutyl acetate and (S)-1-methylbutyl acetate. These enantiomers can exhibit different sensory properties and biological activities. Consequently, the development of methods for their stereoselective synthesis is an area of active research.
A prominent strategy for achieving the chiral synthesis of this compound enantiomers is through the kinetic resolution of racemic 2-pentanol, the alcohol precursor. This approach often utilizes enzymes, particularly lipases, as biocatalysts due to their high enantioselectivity and ability to function under mild reaction conditions.
In a typical lipase-catalyzed kinetic resolution, racemic 2-pentanol is reacted with an acyl donor, such as vinyl acetate or acetic anhydride, in the presence of a lipase (B570770). The enzyme will preferentially acylate one enantiomer of the alcohol at a much faster rate than the other. For instance, a lipase might selectively catalyze the formation of (R)-1-methylbutyl acetate, leaving behind unreacted (S)-2-pentanol. The resulting mixture can then be separated to yield the enantiomerically enriched ester and the unreacted alcohol, which can be subsequently converted to its corresponding acetate ester.
The efficiency of this process is dependent on several factors, including the choice of lipase, the solvent, the acyl donor, and the reaction temperature. Researchers have explored a variety of lipases from different microbial sources, such as Candida antarctica, Candida rugosa, and Burkholderia cepacia, to optimize the enantioselectivity of the resolution. mdpi.com
The enantiomeric excess (ee) and conversion are critical parameters for evaluating the success of the kinetic resolution. High enantioselectivity (E-value) is desirable to obtain products with high optical purity.
Spectroscopic Investigations of Molecular Interactions
Spectroscopic techniques are indispensable tools for the characterization of this compound and for studying its interactions with other molecules in various environments. The primary methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, allowing for the unambiguous assignment of all proton and carbon signals. chemicalbook.com Chemical shifts and coupling constants can be used to confirm the connectivity of the atoms within the molecule. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be utilized to investigate through-space interactions, providing insights into the molecule's conformation and its interactions with solvent molecules or other components in a mixture.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in this compound. chemicalbook.com A strong characteristic absorption band corresponding to the carbonyl (C=O) stretch of the ester group is typically observed around 1740 cm⁻¹. Other bands corresponding to C-O stretching and C-H bending and stretching vibrations are also present in the IR spectrum. Changes in the position and shape of these bands upon interaction with other molecules can provide evidence of intermolecular forces, such as hydrogen bonding.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. chemicalbook.com This information is crucial for its identification and quantification in complex mixtures, such as food and beverage samples. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for the analysis of volatile compounds like this compound. analytice.com
These spectroscopic methods, often used in combination, provide a comprehensive understanding of the chemical and physical properties of this compound and are fundamental in studies of its role in flavor chemistry and its behavior in biological and environmental systems.
Computational Modeling of Biological and Environmental Fate
Computational modeling has emerged as a powerful tool for predicting the biological and environmental fate of chemical compounds like this compound, reducing the need for extensive and time-consuming experimental studies. Quantitative Structure-Activity Relationship (QSAR) models are a key component of this computational approach. nih.govmdpi.com
QSAR models are mathematical equations that correlate the chemical structure of a molecule with its biological activity or environmental properties. nih.gov For this compound, QSAR models can be developed to predict various endpoints, including:
Toxicity: Predicting the potential toxicity to aquatic organisms and other species in the environment. nih.govresearchgate.net
Biodegradability: Estimating the rate and extent to which the compound will be broken down by microorganisms in soil and water.
Hydrolysis Rate: Predicting the rate at which the ester bond is cleaved in the presence of water, which is a primary degradation pathway in the environment. nih.gov
Physicochemical Properties: Estimating properties such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), which govern its distribution and transport in the environment.
The development of a QSAR model typically involves the following steps:
Data Collection: Gathering a dataset of structurally similar compounds with experimentally determined values for the property of interest.
Descriptor Calculation: Calculating a large number of molecular descriptors that numerically represent the chemical structure of each compound.
Model Building: Using statistical methods, such as multiple linear regression, to select the most relevant descriptors and build a mathematical model that relates these descriptors to the observed activity or property. nih.gov
Model Validation: Rigorously testing the predictive power of the model using both internal and external validation techniques.
These computational models are valuable for environmental risk assessment and for understanding the persistence and potential impact of this compound in the ecosystem.
Development of New Analytical Tools for Trace Analysis
The accurate and sensitive detection of this compound at trace levels is crucial for quality control in the food and beverage industry, environmental monitoring, and flavor and fragrance research. Consequently, there is ongoing research into the development of new and improved analytical tools for its analysis.
The current gold standard for the analysis of volatile and semi-volatile compounds like this compound is Gas Chromatography (GC) coupled with a variety of detectors.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the identification and quantification of this compound. analytice.com It combines the excellent separation capabilities of GC with the highly specific and sensitive detection of MS.
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and reliable technique for the quantification of this compound, particularly when high sensitivity is required.
Recent advancements in analytical instrumentation and sample preparation techniques have focused on improving the speed, sensitivity, and selectivity of these methods. These include:
Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that is widely used for the extraction and preconcentration of volatile and semi-volatile compounds from various matrices before GC analysis.
Stir Bar Sorptive Extraction (SBSE): SBSE is another sensitive extraction technique that can be used to isolate trace amounts of this compound from liquid samples.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): GC×GC offers significantly higher peak capacity and resolution compared to conventional one-dimensional GC, making it ideal for the analysis of complex samples containing a large number of volatile compounds.
The development of these advanced analytical tools allows for a more detailed and accurate characterization of the aroma profiles of fermented beverages and a better understanding of the factors that influence the formation of this compound.
Translational Research and Industrial Relevance
Research into the properties and synthesis of this compound has significant translational and industrial relevance, particularly in the food and beverage, flavor and fragrance, and chemical industries.
Food and Beverage Industry: The primary industrial application of this compound is as a flavoring agent. encyclopedia.com Its characteristic fruity, banana-like aroma makes it a valuable component in the formulation of artificial fruit flavors for a wide range of products, including candies, baked goods, and beverages. A deeper understanding of its role in microbial fermentation allows for better control over the flavor profiles of alcoholic beverages like beer and wine. By selecting specific yeast strains and optimizing fermentation conditions, producers can modulate the concentration of this compound to achieve a desired sensory outcome.
Flavor and Fragrance Industry: In the flavor and fragrance industry, there is a high demand for nature-identical flavor compounds. Research into the chiral synthesis of this compound enantiomers is particularly relevant, as different enantiomers can have distinct aroma profiles. The ability to produce enantiomerically pure forms of the ester allows for the creation of more refined and specific flavor and fragrance formulations.
Chemical Industry: this compound and its isomers are used as industrial solvents for a variety of materials, including nitrocellulose, lacquers, and other resins. nih.govnih.gov Research into more efficient and sustainable methods for its synthesis, such as biocatalytic processes, is of great interest to the chemical industry. These enzymatic methods can offer advantages over traditional chemical synthesis, including milder reaction conditions, higher selectivity, and reduced environmental impact. atamanchemicals.com
The table below summarizes the industrial relevance of research on this compound.
| Industry | Relevance of Research |
| Food & Beverage | Control of flavor profiles in fermented products; use as a food-grade flavoring agent. |
| Flavor & Fragrance | Development of specific aroma profiles through chiral synthesis; use in fragrance formulations. |
| Chemical | Application as an industrial solvent; development of sustainable and efficient synthesis methods. |
Scale-up of Sustainable Synthesis Methods
The transition from traditional chemical synthesis to more sustainable methods for producing this compound presents both opportunities and challenges. The primary focus of current research is on enzymatic catalysis, a cornerstone of green chemistry that offers high selectivity and mild reaction conditions.
Research Findings:
Enzymatic esterification, typically employing lipases, is a promising sustainable route for this compound synthesis. Research on similar short-chain flavor esters has demonstrated the feasibility of achieving high conversion rates in solvent-free systems. For instance, studies on the enzymatic production of isoamyl acetate have shown that immobilized lipases can be effectively used, minimizing downstream separation costs and allowing for catalyst recycling. The use of unconventional techniques such as microwave or ultrasound assistance has also been explored to enhance reaction rates and yields.
Techno-economic analyses of biocatalytic ester production highlight that the cost of the biocatalyst, raw materials, and energy are the primary economic drivers. nih.gov For the process to be commercially competitive with conventional methods, optimizing enzyme reusability and minimizing energy-intensive downstream processing, such as water removal, are crucial. mdpi.com The development of low-cost biocatalysts, for example, by immobilizing lipases on affordable carriers like chitosan, is an active area of research aimed at improving the economic feasibility of these green processes. nih.gov
Interactive Data Table: Key Parameters in Sustainable Synthesis of Amyl Acetates
| Parameter | Conventional Synthesis | Enzymatic Synthesis | Key Considerations for Scale-up |
| Catalyst | Strong mineral acids (e.g., sulfuric acid) | Immobilized lipases | Biocatalyst cost, stability, and reusability |
| Temperature | High (typically >100°C) | Mild (typically 30-60°C) | Energy costs for heating and cooling |
| Solvent | Often requires an organic solvent | Can be performed in solvent-free systems | Solvent recovery and environmental impact |
| By-products | Can produce unwanted side products | High selectivity minimizes by-products | Purity of the final product and downstream processing |
| Energy Consumption | High | Generally lower | Process optimization to reduce energy demand |
Regulatory Science and Policy Development
The regulatory landscape for this compound is multifaceted, governed by its dual use as a flavoring agent and an industrial solvent. As a result, it falls under the purview of different regulatory bodies and frameworks in various regions.
In the United States, this compound is recognized as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA) and is considered Generally Recognized as Safe (GRAS). researchgate.net This designation allows for its use in food products at levels consistent with good manufacturing practices. The Food and Drug Administration (FDA) regulates synthetic flavoring substances and adjuvants under Title 21 of the Code of Federal Regulations (21 CFR 172.515). mdpi.comresearchgate.net As a solvent, its use is subject to regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), particularly concerning workplace exposure limits and volatile organic compound (VOC) emissions. rsc.org
In the European Union, this compound is included in the Union list of flavouring substances approved for use in and on foods, as established by the European Commission. nih.govnih.gov The European Food Safety Authority (EFSA) is responsible for the safety assessment of food additives and flavorings. When used as a solvent, it must comply with the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, which aims to protect human health and the environment from the risks posed by chemicals.
The overarching trend in chemical policy development is a move towards greater transparency and sustainability. This includes a push for the use of safer, bio-based chemicals and the reduction of VOC emissions. researchgate.net Future policies are likely to favor "green" solvents and flavoring agents derived from renewable resources and produced through sustainable processes. This regulatory shift is a significant driver for the research and development of bio-based this compound and other similar esters.
Emerging Markets and Economic Impact
The market for this compound is intrinsically linked to the broader markets for amyl acetates and green solvents, both of which are experiencing significant growth. The increasing consumer demand for natural and clean-label products is a primary driver for the use of this compound in the flavor and fragrance industry. orientjchem.org Its fruity aroma makes it a valuable component in a wide range of food and beverage products.
The global amyl acetate market was valued at approximately $193.2 million in 2023 and is projected to reach $404.6 million by 2033, growing at a CAGR of 7.7%. orientjchem.org This growth is fueled by the expanding food and beverage and cosmetics industries. North America currently holds the largest market share for amyl acetate. orientjchem.org
In the industrial sector, the rising preference for bio-based solvents is creating new opportunities for this compound. orientjchem.org As regulations on VOCs become more stringent, industries such as paints and coatings, adhesives, and cleaning products are seeking safer and more environmentally friendly alternatives to traditional petroleum-based solvents. researchgate.net The global green solvents market is projected to grow significantly, with some estimates suggesting a rise from USD 1.80 billion in 2022 to USD 3.46 billion by 2030, at a CAGR of 8.5%.
Economic Projections:
The economic impact of the shift towards sustainable this compound production is expected to be positive. The development of a robust bio-based economy can lead to job creation in the agricultural and biotechnology sectors. While the initial investment in sustainable technologies may be high, the long-term economic benefits include reduced reliance on volatile petrochemical markets, lower environmental compliance costs, and access to a growing market of environmentally conscious consumers.
Interactive Data Table: Market Projections for Related Industries
| Market | 2023 Value (USD) | Projected 2033 Value (USD) | CAGR (2024-2033) | Key Growth Drivers |
| Amyl Acetate | $193.2 Million orientjchem.org | $404.6 Million orientjchem.org | 7.7% orientjchem.org | Demand for natural flavors and fragrances, growth in cosmetics industry. orientjchem.org |
| Green Solvents | $1.80 Billion (2022) | $3.46 Billion (2030) | 8.5% (2023-2030) | Stringent environmental regulations, increasing demand for bio-based products. |
| Esters | $8.54 Billion (2024) nih.gov | $13.15 Billion (2032) nih.gov | 5.5% (2025-2032) nih.gov | Growth in personal care and processed food industries, shift towards bio-based esters. nih.gov |
Q & A
Q. What are the established methods for synthesizing 1-Methylbutyl acetate in laboratory settings?
- Methodological Answer : this compound is typically synthesized via esterification reactions between acetic acid and 1-methylbutanol, catalyzed by acids (e.g., sulfuric acid) or enzymatic pathways. For example, esterification in biological systems (e.g., insects) has been observed to produce this compound through biosynthetic machinery, as noted in Encosternum delegorguei extracts . In laboratory settings, purification often involves fractional distillation, with characterization via GC-MS to confirm identity and purity .
Q. How can researchers identify and characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is critical for identification. Retention times (RT) and relative retention values (Rt) are key parameters; for instance, this compound has an RT of 5.102 seconds and Rt of 1.20 under specific GC conditions . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) provides structural confirmation, with characteristic peaks for the acetate group (δ ~2.05 ppm for H) and branching in the alkyl chain .
Q. What are the solubility properties of this compound in aqueous and organic solvents, and how can these be determined experimentally?
- Methodological Answer : Solubility data can be obtained via shake-flask methods or HPLC analysis. According to the Handbook of Aqueous Solubility Data, this compound has a solubility of 1.896 g/L in water at 20°C . For organic solvents (e.g., ethanol, hexane), gravimetric analysis after saturation and filtration is recommended. Differential scanning calorimetry (DSC) may also assess phase behavior in mixed solvents.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., boiling points, retention times) for this compound across studies?
- Methodological Answer : Discrepancies often arise from isomerization (e.g., 1-Methylbutyl vs. 2-Methylbutyl acetate) or analytical variability. To address this:
- Chromatographic Calibration : Use certified reference materials (CRMs) and internal standards (e.g., n-alkanes) to normalize retention times .
- Isomer-Specific Analysis : Employ chiral GC columns or NMR to distinguish structural isomers .
- Reproducibility Guidelines : Follow standardized protocols for experimental reporting, as outlined in the Beilstein Journal of Organic Chemistry .
Q. What are the thermodynamic properties (e.g., proton affinity, ionization energy) of this compound, and how are these determined using mass spectrometry?
- Methodological Answer : Proton affinity (PA) and ionization energy (IE) are measured via tandem mass spectrometry (MS/MS) or electron impact (EI) ionization. For example:
- Proton Affinity : Derived from gas-phase equilibria experiments, with values cross-referenced against databases like NIST .
- Ionization Energy : Determined using photoelectron spectroscopy (PES) or threshold ionization techniques. Ethyl acetate analogs (e.g., IE = 10.01 eV) provide a baseline for extrapolation .
Q. What biosynthetic pathways in organisms produce this compound, and how can these pathways be studied in vitro?
- Methodological Answer : Insects like Encosternum delegorguei utilize esterification enzymes to synthesize this compound as a defense metabolite . To study this in vitro:
- Enzyme Isolation : Purify carboxyl esterases or alcohol acetyltransferases from biological extracts.
- Kinetic Assays : Monitor reaction rates using C-labeled substrates or GC-MS quantification .
- Gene Knockout Models : Use CRISPR/Cas9 to silence candidate genes and assess pathway disruption.
Methodological Considerations
- Data Validation : Cross-check experimental results against authoritative databases (e.g., NIST , Handbook of Aqueous Solubility Data ).
- Safety Protocols : Follow exposure controls (e.g., EN 374-certified gloves, respiratory protection) as per safety data sheets .
- Reporting Standards : Adhere to guidelines for experimental reproducibility, including detailed synthesis protocols and raw data deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
